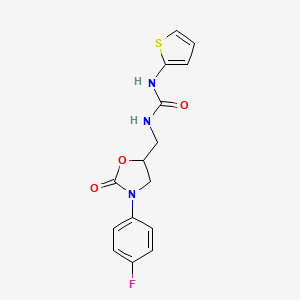

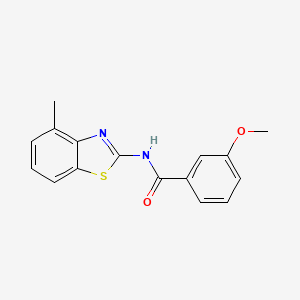

![molecular formula C20H21NO4S B2442616 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-41-1](/img/structure/B2442616.png)

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1’-Tosylspiro[chroman-2,4’-piperidin]-4-one is a synthetic compound with potential applications in various fields of research and industry. It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . This compound has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .

Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . The synthesis of N-acyl/aroyl spiro[chroman-2,4’-piperidin]-4(3H)-one involves an interaction between the free amine of spiro[chroman-2,4’-piperidin]-4(3H)-one and a reactive ester intermediate .Molecular Structure Analysis

Spiro[chroman-2,4’-piperidin]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis

The chemical reactions involved in the formation of spiro compounds usually involve condensation and cyclization .Wissenschaftliche Forschungsanwendungen

Biological Activity and Histamine Release Inhibition

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one derivatives have been explored for their biological activities, including the inhibition of histamine release. Yamato et al. (1981) synthesized various 1'-alkylspiro[isochroman-piperidines] and examined their effects on histamine release inhibition, particularly focusing on the structural requirements for this activity. This class of compounds, including 1'-tosylspiro[chroman-2,4'-piperidin]-4-one, showed promising results in inhibiting compound 48/80 induced histamine release from isolated rat peritoneal mast cells (Yamato et al., 1981).

Pharmacophore Development and Synthesis

The spiro[chromane-2,4'-piperidine]-4(3H)-one structure is a significant pharmacophore in various drugs and biochemical reagents. Ghatpande et al. (2020) highlighted the considerable progress in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds and their biological relevance. The review focused on their structural features, reaction mechanisms, and potential utility in medicinal chemistry (Ghatpande et al., 2020).

Potential in Histone Deacetylase Inhibition

Thaler et al. (2012) studied spiro[chromane-2,4'-piperidine] derivatives as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit nuclear HDACs and exhibited antiproliferative activities in vitro. Some derivatives showed improved in vivo antitumor activity, indicating their potential in cancer therapy (Thaler et al., 2012).

Anticancer Activity and Apoptosis Induction

Abdelatef et al. (2018) synthesized a series of spiro[chroman-2,4'-piperidin]-4-one derivatives and evaluated them as cytotoxic agents against various human cancer cell lines. The study revealed the compounds' potential as cytotoxic candidates, particularly in inducing apoptosis in cancer cells (Abdelatef et al., 2018).

Acetyl-CoA Carboxylase Inhibition

Shinde et al. (2009) designed and synthesized spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. The study discussed the structure-activity relationship of these compounds, with several showing inhibitory activity in the low nanomolar range. This research highlights the compound's potential in metabolic regulation (Shinde et al., 2009).

Zukünftige Richtungen

Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This suggests that there is ongoing interest in the development and application of these compounds in the field of medicinal chemistry.

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives, which include 1’-tosylspiro[chroman-2,4’-piperidin]-4-one, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound, influencing its effectiveness as a drug .

Result of Action

Piperidine derivatives are known to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly impact the action of pharmaceutical compounds .

Eigenschaften

IUPAC Name |

1'-(4-methylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-15-6-8-16(9-7-15)26(23,24)21-12-10-20(11-13-21)14-18(22)17-4-2-3-5-19(17)25-20/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRJYIRPRREXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Tosylspiro[chroman-2,4'-piperidin]-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

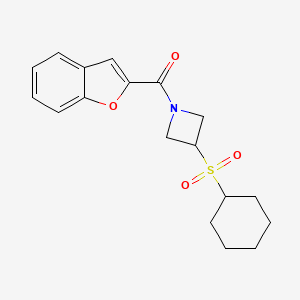

![6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2442535.png)

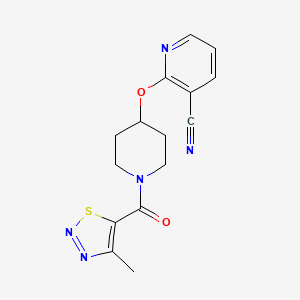

![1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one](/img/structure/B2442536.png)

![1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B2442540.png)

![7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2442542.png)

![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2442543.png)

![2-hydroxy-9-methyl-N-(3-morpholinopropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2442550.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2442555.png)